![molecular formula C12H22O3 B14373120 Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol CAS No. 90988-59-3](/img/structure/B14373120.png)
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol is a chemical compound with the molecular formula C10H18O. It is also known by other names such as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol and isopinocampheol . This compound is characterized by its bicyclic structure, which includes a heptane ring with three methyl groups attached. It is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
The synthesis of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of pinene with acetic acid under acidic conditions to form the desired compound . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids . Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce alcohols. Substitution reactions often involve halogenation or nitration, where the compound reacts with halogens or nitric acid to form halogenated or nitrated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsIn industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
作用機序
The mechanism of action of acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
類似化合物との比較
Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol can be compared with other similar compounds such as pinene, camphor, and borneol . These compounds share similar bicyclic structures but differ in their functional groups and reactivity. For example, pinene is a monoterpene with a similar bicyclic structure but lacks the hydroxyl group present in this compound . Camphor and borneol are also bicyclic compounds with different functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity, making it valuable for various applications.
特性
CAS番号 |
90988-59-3 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-6-4-9(11)8-5-7(6)10(8,2)3;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
InChIキー |
ZKROEUYJLILEJM-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2CC1C2(C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


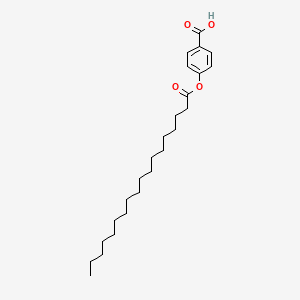
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)


![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
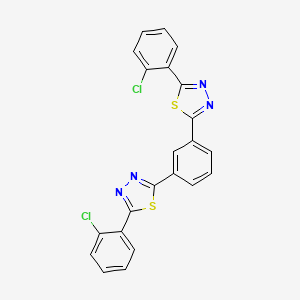
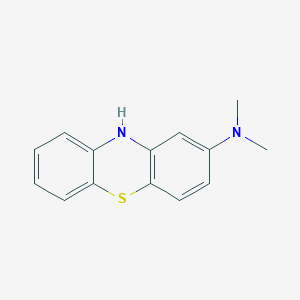
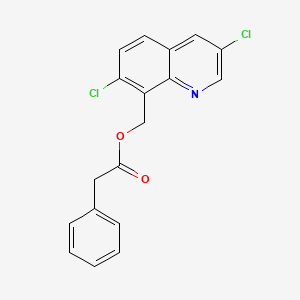
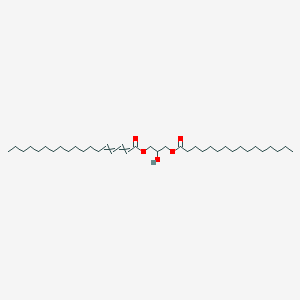
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)


